Cefmetazole - 56796-20-4

Cefmetazole

Catalog Number: EVT-263453
CAS Number: 56796-20-4
Molecular Formula: C15H17N7O5S3
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefmetazole (CS-1170, CMZ) is a second-generation cephalosporin antibiotic belonging to the cephamycin subgroup. [] It is characterized by its broad spectrum activity against both aerobic and anaerobic gram-positive and gram-negative bacteria. [, ] Cefmetazole demonstrates significant resistance to hydrolysis by various β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics. [, , ] This resistance is attributed to its cephamycin structure, which confers greater stability against these enzymes compared to other cephalosporins. []

Future Directions
  • Novel Drug Delivery Systems: Exploring alternative drug delivery methods to enhance its bioavailability and potentially allow for oral administration. []
  • Combination Therapies: Investigating synergistic effects of cefmetazole in combination with other antibiotics against multidrug-resistant bacteria. [, , ]

Cefoxitin

Relevance: Cefoxitin serves as a key comparator to cefmetazole in numerous studies due to their structural similarities and overlapping antibacterial spectrums. Studies frequently compare their pharmacokinetic properties [, , , ], biliary excretion [], and efficacy against specific infections, such as those caused by extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC) [, ]. Cefmetazole generally demonstrates a longer half-life, lower clearance rates, and a slightly smaller volume of distribution compared to cefoxitin [].

Probenecid

Relevance: Probenecid is investigated for its impact on cefmetazole's pharmacokinetic profile []. The study revealed that probenecid pretreatment significantly prolongs cefmetazole's presence in serum by decreasing its systemic and renal clearance, confirming cefmetazole's partial elimination through renal tubular secretion. This interaction suggests a potential strategy for maintaining therapeutically relevant cefmetazole concentrations for extended periods.

Fosfomycin

Relevance: Cefmetazole's synergistic antibacterial action when combined with fosfomycin is investigated, particularly against methicillin- and cephem-resistant Staphylococcus aureus (MRSA) [, ]. The combination significantly enhanced the antibacterial effect compared to either drug alone, exhibiting a potent synergistic effect in both in vitro and in vivo settings. This synergistic potential offers a promising approach to combat MRSA infections.

Sodium Salicylate and Sodium 5-Methoxysalicylate

Relevance: These compounds are investigated for their ability to enhance the intestinal absorption of poorly absorbed drugs []. The study highlights their potential as non-surfactant adjuvants to improve the oral absorption of cefmetazole and cefoxitin. The presence of sodium salicylate and sodium 5-methoxysalicylate significantly enhanced the absorption of both drugs from the rat jejunum, signifying a promising avenue for developing oral formulations of these antibiotics.

Cefoperazone

Relevance: Cefoperazone is included in a study comparing the pharmacokinetics and in vivo production of N-methylthiotetrazole (NMTT) following the administration of different cephalosporins []. While cefmetazole administration resulted in a lower apparent NMTT production compared to cefoperazone, this difference is attributed to variations in their elimination pathways. Cefoperazone undergoes extensive biliary excretion, leading to higher in vivo NMTT release, whereas cefmetazole, primarily renally excreted, is associated with lower NMTT production.

Cefazolin

Relevance: Cefazolin is studied in conjunction with cefmetazole to explore potential synergistic effects against Staphylococcus aureus, including methicillin-resistant strains [, , , ]. While cefazolin alone might exhibit decreased efficacy against some S. aureus strains due to beta-lactamase-mediated hydrolysis, the combination with cefmetazole demonstrates a synergistic enhancement of antibacterial activity.

Cefotaxime

Relevance: Cefotaxime is included in studies investigating the in vitro activity of cefmetazole against various bacterial isolates [, ]. These studies highlight the comparative efficacy of cefmetazole and cefotaxime against specific pathogens, particularly Enterobacteriaceae species. The results demonstrate cefmetazole's potent activity against these organisms, with comparable or superior efficacy to cefotaxime in some cases.

Ceftazidime

Relevance: Ceftazidime is often included in studies evaluating the in vitro activity of cefmetazole against various bacterial isolates, including Enterobacteriaceae species [, ]. While cefmetazole exhibits potent activity against these organisms, ceftazidime generally demonstrates higher sensitivity rates, indicating potentially greater efficacy against certain Gram-negative pathogens.

Cloxacillin

Relevance: Cloxacillin is mentioned in a study investigating the antibacterial activity of cefmetazole against methicillin- and cephem-resistant Staphylococcus aureus (MRSA) []. The study compares the binding affinities of different beta-lactam antibiotics to penicillin-binding protein (PBP) 2', a protein crucial for cell wall synthesis in MRSA. Cefmetazole demonstrates a higher binding affinity to PBP 2' compared to cloxacillin, indicating its potential effectiveness against these resistant strains.

Methicillin

Relevance: Although not directly used in the studies, methicillin holds significant relevance as it defines the resistance pattern of the key pathogen studied, methicillin-resistant Staphylococcus aureus (MRSA). Many studies focus on evaluating cefmetazole's efficacy against MRSA, particularly in comparison to other antibiotics commonly used for these infections [, , , ].

Benzathine Penicillin

Relevance: A study investigating alternative therapies for syphilis evaluated the efficacy of cefmetazole against Treponema pallidum, the causative agent of syphilis, using benzathine penicillin as the gold standard treatment [, ]. The results demonstrated that cefmetazole exhibited comparable efficacy to benzathine penicillin in clearing the infection and preventing latent syphilis in a rabbit model, highlighting its potential as an alternative treatment option for penicillin-allergic patients.

Flomoxef

Relevance: Flomoxef's efficacy and safety are directly compared to cefmetazole in a randomized controlled clinical trial involving patients with various bacterial infections []. While the trial reported comparable efficacy and safety profiles for both drugs, flomoxef demonstrated a higher sensitivity rate against the tested clinical isolates, suggesting broader antibacterial coverage.

Overview

Cefmetazole is a broad-spectrum cephalosporin antibiotic that is primarily used for the treatment of various bacterial infections. It is particularly effective against Gram-negative bacteria, making it a valuable option in clinical settings. Cefmetazole's mechanism of action involves inhibiting bacterial cell wall synthesis, which ultimately leads to cell lysis and death. The compound is typically administered in its sodium salt form, known as cefmetazole sodium, which enhances its solubility and bioavailability.

Source

Cefmetazole was first synthesized in the 1970s and has since been utilized in various medical applications. It is derived from the cephalosporin class of antibiotics, which are produced through the fermentation of certain fungi or can be chemically synthesized.

Classification

Cefmetazole belongs to the class of beta-lactam antibiotics, specifically under the subclass of cephalosporins. It is classified as a second-generation cephalosporin due to its structural characteristics and spectrum of activity against bacteria.

Synthesis Analysis

Methods

The synthesis of cefmetazole involves several steps, utilizing various chemical reactions to build its complex structure. The primary synthetic route includes:

  1. Silanization: This step modifies the starting material to enhance reactivity.
  2. Halogenation: Introduction of halogen atoms into the molecular structure.
  3. Methoxylation: Addition of methoxy groups to improve pharmacological properties.
  4. Chain Extension: Lengthening the molecular chain to achieve the desired compound structure.
  5. Acid and Salt Formation: Converting cefmetazole acid into its sodium salt form for enhanced solubility.

Technical details reveal that various reagents such as triethylamine, sodium bicarbonate, and phosphoric acid are used throughout the process to adjust pH levels and facilitate reactions .

Molecular Structure Analysis

Structure

Cefmetazole's molecular formula is C15H16N7NaO5SC_{15}H_{16}N_{7}NaO_{5}S, with a molecular weight of approximately 493.52 g/mol. The structure features a beta-lactam ring typical of cephalosporins, along with unique side chains that contribute to its antibacterial activity.

Data

The compound's structural data can be summarized as follows:

  • Molecular Formula: C15H16N7NaO5SC_{15}H_{16}N_{7}NaO_{5}S
  • Molecular Weight: 493.52 g/mol
  • Chemical Structure: Contains functional groups characteristic of beta-lactams and additional substituents for enhanced activity .
Chemical Reactions Analysis

Reactions

Cefmetazole undergoes various chemical reactions that are crucial for its synthesis and functionality:

  1. Chlorination Reaction: Utilizes phosphorus pentachloride to introduce chlorine atoms into the structure.
  2. Oxidation Reactions: Employs sodium methylate or lithium methoxide in methanol solutions to oxidize certain functional groups.
  3. Condensation Reactions: Combines intermediate compounds to form cefmetazole acid before converting it into cefmetazole sodium.

These reactions are essential for achieving the desired purity and yield of cefmetazole during synthesis .

Mechanism of Action

Cefmetazole exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. The beta-lactam ring binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, disrupting normal cell wall formation. This inhibition leads to weakened cell walls and ultimately results in cell lysis, effectively killing the bacteria.

Process

The process can be summarized as follows:

  1. Cefmetazole binds to PBPs.
  2. Inhibition of transpeptidation occurs, preventing cross-linking of peptidoglycan layers.
  3. Bacterial cells become structurally compromised and lyse due to osmotic pressure .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Highly soluble in water due to its sodium salt form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for cephalosporins.

Chemical Properties

  • pH Stability: Cefmetazole exhibits stability within a pH range conducive for pharmaceutical formulations (approximately pH 4-6).
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability and efficacy .
Applications

Cefmetazole is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria, including:

  • Respiratory Tract Infections: Effective against pathogens causing pneumonia and bronchitis.
  • Urinary Tract Infections: Commonly prescribed for urinary tract infections due to its efficacy against Gram-negative bacteria.
  • Skin and Soft Tissue Infections: Utilized in treating various skin infections caused by susceptible organisms.

Additionally, cefmetazole is often employed in surgical prophylaxis to prevent postoperative infections .

Chemical and Pharmacological Profile of Cefmetazole

Structural Characteristics and Classification as a Cephamycin Antibiotic

Cefmetazole (chemical formula: C₁₅H₁₇N₇O₅S₃; molecular weight: 471.54 g/mol) is a semisynthetic β-lactam antibiotic classified as a cephamycin, a subgroup of second-generation cephalosporins characterized by a 7α-methoxy group (-OCH₃) on the cephem nucleus [1] [5] [9]. This structural modification confers enhanced stability against β-lactamase enzymes. The molecule features:

  • Core Structure: A bicyclic cephem ring system comprising a β-lactam ring fused to a dihydrothiazine ring [1] [9].
  • Side Chains:
  • C-3 Position: A [(1-methyl-1H-tetrazol-5-yl)thio]methyl group, contributing to its extended antimicrobial spectrum [1] [6].
  • C-7 Position: A 2-[(cyanomethyl)thio]acetamido moiety linked to the 7α-methoxy group [5] [9].The 7α-methoxy group is the defining feature of cephamycins, differentiating them from conventional cephalosporins and enhancing resistance to enzymatic degradation [2] [5]. Cefmetazole exists as a white crystalline solid, highly soluble in water and methanol but insoluble in chloroform [5].

Table 1: Key Structural Features of Cefmetazole

Structural ElementChemical GroupRole
Cephem Nucleusβ-lactam + dihydrothiazineCore antibacterial target
7α Position-OCH₃ (methoxy group)β-Lactamase stability
C-3 Side Chain-SCH₂N-methyltetrazoleEnhanced Gram-negative coverage
C-7 Acyl Side Chain-NHC(O)CH₂SCH₂CNPharmacophore optimization

Spectrum of Antimicrobial Activity: Gram-Positive, Gram-Negative, and Anaerobic Pathogens

Cefmetazole exhibits broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, though its potency varies significantly across bacterial groups [1] [6] [7]:

  • Gram-Positive Bacteria: Moderately active against Staphylococcus aureus (including penicillinase-producing strains; MIC₉₀: 4–8 μg/mL) and Streptococcus pneumoniae. However, it is ineffective against methicillin-resistant Staphylococcus aureus (MRSA; MIC >256 μg/mL) and enterococci [1] [7].
  • Gram-Negative Bacteria: Highly effective against Enterobacteriaceae such as Escherichia coli (MIC₉₀: 0.5–2 μg/mL), Klebsiella pneumoniae, and Proteus mirabilis. Limited activity against Pseudomonas aeruginosa and Serratia marcescens [1] [6] [7].
  • Anaerobes: Potent against Bacteroides fragilis (MIC₉₀: 8–32 μg/mL) and Clostridium perfringens but less effective against Clostridioides difficile (MIC: 8 to >128 μg/mL) [6].

Table 2: In Vitro Antimicrobial Activity of Cefmetazole

PathogenMIC Range (μg/mL)Activity Level
Staphylococcus aureus (MSSA)0.5–8Moderate
Escherichia coli0.12–2High
Klebsiella pneumoniae0.25–4High
Bacteroides fragilis8–32Moderate
Clostridioides difficile8–>128Low
Pseudomonas aeruginosa>256Resistant

Beta-Lactamase Stability: Mechanisms of Resistance Avoidance

The 7α-methoxy group in cefmetazole sterically hinders access to the β-lactam ring, providing stability against hydrolysis by many serine-based β-lactamases (Ambler Class A, C, and D) [1] [8] [10]. Key resistance mechanisms include:

  • Class A β-Lactamases: Cefmetazole resists TEM-1 and SHV-1 enzymes but is hydrolyzed by extended-spectrum β-lactamases (ESBLs) such as CTX-M [8].
  • Class C (AmpC) β-Lactamases: Stable against chromosomal AmpC enzymes from Enterobacter spp., a significant advantage over first-generation cephalosporins [1] [2].
  • Metallo-β-Lactamases (MBLs): Susceptible to hydrolysis by Class B MBLs (e.g., NDM-1, IMP-type), which utilize zinc ions to cleave the β-lactam ring [10].
  • Porin Mutations: Reduced outer membrane permeability in Gram-negative bacteria (e.g., K. pneumoniae) can decrease susceptibility [1].

Despite its structural advantages, resistance in Bacteroides fragilis is linked to plasmid-encoded cepA genes, which express cephalosporinases capable of hydrolyzing cephamycins [2] [8].

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Cefmetazole pharmacokinetics are characterized by rapid distribution and renal elimination [1] [4] [5]:

  • Absorption: Bioavailability approaches 80–100% after intramuscular (IM) injection, with peak plasma concentrations (Cₘₐₓ) achieved within 10–30 minutes [4] [5]. Oral absorption is negligible due to instability in gastric acid.
  • Distribution: Low volume of distribution (0.18 L/kg in primates) indicates confinement to extracellular fluid [4]. Protein binding is concentration-dependent (65–85%), primarily to albumin [5]. Penetration into tissues (e.g., peritoneal fluid, bone) is moderate.
  • Metabolism: Undergoes minimal hepatic metabolism (<5%). The N-methylthiotetrazole (NMTT) side chain is released as an inactive metabolite [1] [5].
  • Excretion: Primarily excreted unchanged in urine (75–85% within 3 hours) via glomerular filtration and tubular secretion [4]. Half-life (t₁/₂) is ~1.5 hours in humans and 48 minutes in primates [1] [4]. Biliary excretion accounts for <15% of the dose, with partial reabsorption enterohepatically [4].

Table 3: Pharmacokinetic Parameters of Cefmetazole

Properties

CAS Number

56796-20-4

Product Name

Cefmetazole

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C15H17N7O5S3

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1

InChI Key

SNBUBQHDYVFSQF-HIFRSBDPSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O

Solubility

2.16e+00 g/L

Synonyms

Cefmetazole
Cefmetazole Monosodium Salt
Cefmetazole Sodium
Cefmetazon
CS 1170
CS-1170
CS1170
Monosodium Salt, Cefmetazole
Salt, Cefmetazole Monosodium
Sodium, Cefmetazole
U 72791A
U-72791A
U72791A
Zefazone

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.